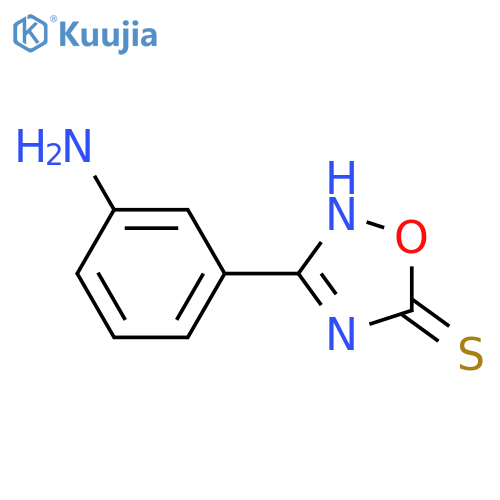

Cas no 886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-)

886844-76-4 structure

商品名:1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-

CAS番号:886844-76-4

MF:C8H7N3OS

メガワット:193.225679636002

CID:4294746

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-

-

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-39988767-1.0g |

3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-thione |

886844-76-4 | 95% | 1.0g |

$0.0 | 2022-12-07 |

1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- 関連文献

-

1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量